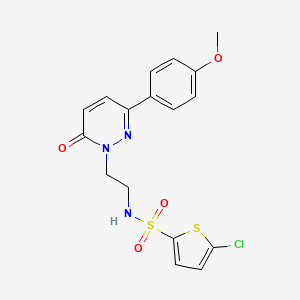

5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start with 5-chlorothiophene-2-sulfonyl chloride and react it with an appropriate amine, such as 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine . The resulting product undergoes further modifications to introduce the sulfonamide group. Detailed synthetic pathways and optimization strategies can be found in the literature .

Physical and Chemical Properties Analysis

Scientific Research Applications

Ocular Hypotensive Activity

A class of thiophene sulfonamides, including compounds structurally related to 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, was found to be effective in reducing intraocular pressure, making them potential agents in treating glaucoma. These compounds were optimized for inhibitory potency against carbonic anhydrase, a critical enzyme in fluid secretion in the eye, and water solubility (Prugh et al., 1991).

Antibacterial Properties

Research on similar sulfonamide compounds has demonstrated their potential as antibacterial agents. A study synthesized various heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These compounds displayed significant antibacterial activity, suggesting that structurally related compounds like this compound might also have similar properties (Azab, Youssef, & El-Bordany, 2013).

Antiviral Activity

Compounds structurally related to this compound have also been explored for antiviral properties. For instance, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that some of these compounds possessed anti-tobacco mosaic virus activity, indicating potential as antiviral agents (Chen et al., 2010).

Herbicidal Activities

Thiophene sulfonamides, including structurally related compounds, have been synthesized and evaluated for their herbicidal activities. These compounds target important enzymes like protoporphyrinogen oxidase, crucial in plant metabolism, suggesting their potential use in agriculture as herbicides (Luo et al., 2008).

Cytotoxicity for Cancer Treatment

The cytotoxic properties of thiophene sulfonamide derivatives have been investigated for potential use in cancer treatment. Compounds in this class have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Arsenyan, Rubina, & Domracheva, 2016).

Properties

IUPAC Name |

5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c1-25-13-4-2-12(3-5-13)14-6-8-16(22)21(20-14)11-10-19-27(23,24)17-9-7-15(18)26-17/h2-9,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRZUPNZHVBJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)

![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2914183.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2914184.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide](/img/structure/B2914185.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2914187.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)

![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)